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Compound of Interest

Compound Name: Phe-Met

Cat. No.: B088857

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the spectroscopic techniques, namely
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the characterization of
the dipeptide Phenylalanyl-Methionine (Phe-Met). It includes experimental protocols, data
interpretation, and key structural insights derived from these powerful analytical methods.

Introduction to Phe-Met

Phenylalanyl-Methionine (Phe-Met) is a dipeptide composed of the amino acids L-
Phenylalanine and L-Methionine linked by a peptide bond. Understanding its structural and
physicochemical properties is crucial in various fields, including peptide chemistry, drug
discovery, and metabolomics. Spectroscopic methods provide the foundational data for this
characterization.

Molecular Structure:
Molecular Formula: C1aH20N203S[1]
Molecular Weight: 296.39 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information
about the molecular structure, dynamics, and environment of the Phe-Met dipeptide in solution.
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Both *H and 3C NMR are essential for a comprehensive analysis.

Data Presentation: NMR Chemical Shifts

The following tables summarize the expected *H and 3C NMR chemical shifts for Phe-Met.

These values are based on typical chemical shifts for Phenylalanine and Methionine residues

in peptides and may vary slightly depending on the solvent, pH, and temperature. The data for

individual amino acids can be found in databases such as the Human Metabolome Database.

[2][3]

Table 1: Predicted *H NMR Chemical Shifts for Phe-Met in D20

Phenylalanine Methionine o
Atom Name . . Multiplicity
Residue (ppm) Residue (ppm)
a-H ~41-43 ~4.0-4.2 dd
B-H ~29-32 ~19-22 m
y-H ~25 t
0-H (aromatic) ~72-74 m
€-H (aromatic) ~72-7.4 m
(-H (aromatic) ~72-74 m
S-CHs ~21 s
_ ~8.0-8.5(in
Amide NH (Phe) d
H20/D20)
) ~8.0-8.5(in
Amide NH (Met) d
H20/D20)
Table 2: Predicted 3C NMR Chemical Shifts for Phe-Met in D20
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Phenylalanine Residue

Atom Name Methionine Residue (ppm)
(ppm)

Ca ~55-58 ~53-56

CB ~38-40 ~30-33

Cy ~137-139 ~30-32

Cd (aromatic) ~129-131

Ce (aromatic) ~129-131

CC (aromatic) ~127 - 129

S-CHs - ~15-17

Carbonyl (C=0) ~173-176 ~174 - 177

Experimental Protocols: NMR Spectroscopy

Sample Preparation:
e Dissolution: Dissolve 5-10 mg of Phe-Met in 0.5 mL of a suitable deuterated solvent (e.g.,

D20 or DMSO-ds). The use of deuterated solvents is necessary to avoid large solvent
signals in the *H NMR spectrum.[4]

e pH Adjustment: Adjust the pH of the solution to a desired value (typically between 4 and 7)
using dilute NaOD or DCI in D20. The pH can significantly affect the chemical shifts of labile
protons (e.g., amide and carboxyl protons).

 Internal Standard: Add a small amount of an internal standard, such as 3-
(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS) or tetramethylsilane (TMS), for
accurate chemical shift referencing (0 ppm).

o Transfer: Transfer the final solution to a high-quality 5 mm NMR tube.

1D NMR (*H and 13C):

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b088857?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC430693/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters
include a sufficient number of scans for good signal-to-noise ratio, a spectral width covering
the expected chemical shift range (e.g., 0-10 ppm), and appropriate water suppression
techniques if using a mixed H20/D20 solvent.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. A larger number of scans is
typically required due to the lower natural abundance and sensitivity of the *3C nucleus. The
spectral width should encompass the full range of expected carbon resonances (e.g., 0-180

ppm).
2D NMR (COSY, HSQC, HMBC):

e COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin
coupled, typically those on adjacent carbons. It is crucial for assigning protons within the
Phenylalanine and Methionine spin systems.

e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly
bonded *H and 13C nuclei, allowing for the unambiguous assignment of carbon resonances
based on their attached proton signals.

 HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range
(typically 2-3 bond) correlations between *H and 13C nuclei. It is instrumental in confirming
the peptide backbone connectivity and the overall structure of Phe-Met.

Visualization: NMR Experimental Workflow

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b088857?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Phe-Met Sample Deuterated Solvent (e.g., D20) Internal Standard (DSS)

Sample in NMR Tube

NMR Data /

cquisition

NMR Spectrometer

2D COSY 1D 3C NMR

2D HSQC

Assign H Signals Assign 3C Signals

'

Phe-Met Structure Confirmation |-

Click to download full resolution via product page

Caption: Workflow for NMR-based characterization of Phe-Met.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular
weight of Phe-Met and to elucidate its structure through fragmentation analysis. Electrospray
lonization (ESI) is a commonly employed soft ionization technique for peptides.
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Data Presentation: Mass Spectrometry Data

Table 3: Key Mass Spectrometry Data for Phe-Met

Parameter Value

Molecular Formula C14H20N203S

Monoisotopic Mass 296.1195 Da

Average Mass 296.39 g/mol

Common Adducts (Positive lon) [M+H]* = 297.1268 Da, [M+Na]* = 319.1087 Da
Common Adducts (Negative lon) [M-H]~ = 295.1122 Da

Table 4: Predicted ESI-MS/MS Fragmentation of Phe-Met ([M+H]*)

The fragmentation of peptides in tandem MS typically occurs at the peptide bonds, leading to
the formation of b- and y-ions.

Fragment lon Sequence Predicted m/z
b1 Phe 148.0762

y1 Met 150.0583
immonium (Phe) 120.0813

Note: The m/z values are for the monoisotopic masses of the fragment ions.

Experimental Protocols: ESI-MS

Sample Preparation:

» Dissolution: Prepare a dilute solution of Phe-Met (e.g., 1-10 pM) in a solvent system
compatible with ESI, typically a mixture of water and an organic solvent like acetonitrile or
methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation in
positive ion mode.
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 Infusion: The sample can be introduced into the mass spectrometer via direct infusion using
a syringe pump or through a liquid chromatography (LC) system for separation from other
components if in a complex mixture.

ESI-MS and ESI-MS/MS:

e Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the intact
protonated molecule ([M+H]*). This confirms the molecular weight of the dipeptide.

e Tandem MS (MS/MS): Select the [M+H]* ion as the precursor ion and subject it to collision-
induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The
fragmentation pattern provides sequence and structural information. Key fragments to
observe for Phe-Met are the bi-ion (corresponding to the Phenylalanine residue) and the y:-
ion (corresponding to the Methionine residue).

Visualization: Logical Relationship of Spectroscopic
Data
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Caption: Integration of NMR and MS data for Phe-Met structural analysis.

Conclusion

The combined application of NMR and MS provides a robust and comprehensive framework for
the spectroscopic characterization of the dipeptide Phe-Met. NMR spectroscopy excels at
defining the detailed covalent structure and solution-state conformation, while mass
spectrometry offers high sensitivity for molecular weight determination and sequence
confirmation through fragmentation analysis. The methodologies and data presented in this
guide serve as a valuable resource for researchers in the fields of peptide science and drug
development, enabling the precise structural elucidation of Phe-Met and related small

peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic Characterization of Phe-Met: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088857#spectroscopic-characterization-of-phe-met-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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